molecular formula C7H3Cl2NO2S B1394449 3-Chloro-5-cyanobenzene-1-sulfonyl chloride CAS No. 1131397-77-7

3-Chloro-5-cyanobenzene-1-sulfonyl chloride

Cat. No. B1394449
M. Wt: 236.07 g/mol
InChI Key: NNCVCCCUFMTMRO-UHFFFAOYSA-N
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Description

3-Chloro-5-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3Cl2NO2S and a molecular weight of 236.08 . It is a derivative of benzenesulfonamide .


Molecular Structure Analysis

The InChI code for 3-Chloro-5-cyanobenzene-1-sulfonyl chloride is 1S/C7H3Cl2NO2S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3H . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-Chloro-5-cyanobenzene-1-sulfonyl chloride has been used in the synthesis of various chemical compounds. A study by Moore (2003) illustrates the use of sulfonyl chloride in the synthesis of high-purity 1-chloro-2,6-difluorobenzene, highlighting its role in directing fluorine substitution and achieving good overall yield with low-cost commodity chemicals (Moore, 2003).
  • Lezina et al. (2011) developed a method for the synthesis of sulfonyl chlorides, which are widely used in the production of detergents, ion-exchange resins, elastomers, and pharmaceuticals. This method provides high yield and does not require special conditions such as heating or cooling (Lezina, Rubtsova, & Kuchin, 2011).

Application in Pharmaceutical Research

  • Kumar et al. (2020) explored the synthesis of 4-chloro-3-nitrobenzene sulfonamide derivatives from sulfonyl chloride. These compounds were characterized and tested for antimicrobial activity, showing moderate to good efficacy. This indicates the potential of sulfonyl chloride derivatives in pharmaceutical applications (Kumar et al., 2020).

Industrial and Catalytic Applications

  • Liu et al. (2010) synthesized efficient and stable solid acid catalysts using sulfonyl chlorides. These catalysts demonstrated high activity in various esterification and acylation reactions, highlighting the industrial relevance of sulfonyl chloride derivatives (Liu et al., 2010).

Advanced Material Research

  • Research by Fleck et al. (2006) demonstrated the use of sulfonyl chlorides in the synthesis of PHA-565272A, employing a method that enabled rapid preparation of large quantities for potential use in material science applications (Fleck, Chen, Lu, & Hanson, 2006).

Safety And Hazards

3-Chloro-5-cyanobenzene-1-sulfonyl chloride is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

3-chloro-5-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO2S/c8-6-1-5(4-10)2-7(3-6)13(9,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCVCCCUFMTMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693272
Record name 3-Chloro-5-cyanobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-cyanobenzene-1-sulfonyl chloride

CAS RN

1131397-77-7
Record name 3-Chloro-5-cyanobenzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131397-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-cyanobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Kolos - tuprints.ulb.tu-darmstadt.de
FK506-binding proteins (FKBPs) have emerged as a promising drug target due to their role in various diseases like psychiatric disorders, stress-related diseases, chronic pain and in …
Number of citations: 1 tuprints.ulb.tu-darmstadt.de

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